molecular formula C10H12O4 B104585 methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate CAS No. 124649-67-8

methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate

Cat. No. B104585
M. Wt: 196.2 g/mol
InChI Key: IXDRYSIPXMREGK-BDAKNGLRSA-N
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Description

Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate is a compound that can be synthesized through various chemical reactions. It is characterized by the presence of two hydroxyl groups and a phenyl group attached to a three-carbon chain esterified with methanol. The stereochemistry of this compound is significant as it dictates its reactivity and physical properties.

Synthesis Analysis

The synthesis of related β-hydroxy esters has been demonstrated through the Reformatsky reaction, where 2-phenylpropanal reacts with methyl α-bromopropionate to yield diastereomeric products, which can be further reduced to diols and then to monotosylates and epimeric alcohols . Although not the exact compound , this method provides insight into the synthesis of similar β-hydroxy esters with a phenyl group. Additionally, the synthesis of methyl 3-hydroxypropanoate, a related compound, has been catalyzed by epoxy ethane, indicating the potential for various synthetic routes for such esters .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate has been studied using techniques like XRD, FT-IR, UV-VIS, and NMR . These methods allow for the determination of the stereochemistry and confirmation of the molecular configuration. Theoretical calculations, such as those performed using density functional theory (DFT), can provide detailed information about the molecular and chemical properties, including the electrophilic and nucleophilic nature of the compound .

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures to methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate can be inferred from studies on related molecules. For instance, the acylation of methyl l-2-amino-3-phenylpropanoate with furan-2-carbonyl chloride at room temperature leads to the formation of a compound with intermolecular hydrogen bonds . This suggests that the hydroxyl groups in methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate could also participate in hydrogen bonding, affecting its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate can be deduced from experimental and theoretical studies. For example, the non-linear optical behaviors of similar compounds have been examined, revealing properties like dipole moment, polarizability, and hyperpolarizability . These properties are crucial for applications in materials science and electronics. The solubility, melting point, and other physical properties would be influenced by the presence of hydroxyl groups and the phenyl ring, although specific data for methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate is not provided in the papers.

Scientific Research Applications

Chiral Selectivity and Recognition

  • Chiral Electrodes : New derivatives of 3,4-ethylenedioxythiophene (EDOT) have been synthesized for use in chiral electrodes. These electrodes, notably poly((2R)-(2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl 2-phenylpropanoate) and its (2S) counterpart, show potential in recognizing specific enantiomers like DOPA (Dong et al., 2015).

Structural and Conformational Studies

  • Crystal Structure Analysis : Studies on 3-arylsulfonyl-1,3-oxazolidines, including ethyl (3R)-3-[(2S,4R)-2-ethyl-4-phenyl-3-tosyl-1,3-oxazolidin-2-yl]-3-hydroxy-3-phenylpropanoate, have provided insights into the absolute configuration of chiral centers and the conformation of the oxazolidine rings (Bolte et al., 1999).

Synthetic Applications

  • Synthesis of Amino Acid Ester Isocyanates : Methyl (S)-2-isocyanato-3-phenylpropanoate has been synthesized, contributing to the diversity of esters and isocyanates, which are valuable in various synthetic applications (Tsai et al., 2003).
  • Formation of Cyclopropane Derivatives : Studies on the formation of cyclopropane derivatives from ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoate highlight the potential of methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate in organic synthesis (Abe & Suehiro, 1982).
  • Coumarin Synthesis : The compound has been used in the synthesis of 4-Hydroxy-3-phenylcoumarins, showcasing its utility in constructing complex organic structures (Clerici & Porta, 1993).

Pharmaceutical Research

  • Lactam Synthesis for Hepatoprotective Drugs : It has been used in synthesizing (+)-(3R,4S,5R,7S)-neoclausenamide, a new hepatoprotective lactam (Wang & Tian, 1996).

Biological Activity and Binding Studies

  • DNA Binding Interactions : Amide derivatives like methyl 2-[2-(4-isobutylphenyl) propanamido]-3-phenylpropanoate have been synthesized and studied for DNA binding interactions, indicating potential biological activities (Arshad et al., 2017).

properties

IUPAC Name

methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,11-12H,1H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDRYSIPXMREGK-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]([C@@H](C1=CC=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431042
Record name Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate

CAS RN

124649-67-8
Record name Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BR Matthews, WR Jackson, HA Jacobs… - Australian Journal of …, 1990 - CSIRO Publishing
General routes to both L and D aryl carbohydrate precursors and to erythro and threo 2,3-dihydroxypropanoic acids of high optical purity have been established from readily available …
Number of citations: 10 www.publish.csiro.au

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